molecular formula C30H57NO12 B231554 (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 17574-05-9

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B231554
CAS No.: 17574-05-9
M. Wt: 623.8 g/mol
InChI Key: MQKSCOKUMZMISB-CPXFYUIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a bioactive sphingolipid and a form of lactosylceramide that lacks the fatty acyl group. It is known for its role in reducing the viability of human neutrophils in a concentration-dependent manner. Unlike lactosylceramide, lactosylsphingosine does not affect protein synthesis and cell proliferation in cardiomyocytes . It is also a precursor in the synthesis of lyso-ganglioside GM3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol can be synthesized through a multistep one-pot multienzyme (MSOPME) strategy without isolating intermediate glycosphingosines. This method involves the use of a detergent, sodium cholate, in the later enzymatic glycosylation steps . Another approach involves the chemical synthesis of lactosylsphingosine from commercially available Garner’s aldehyde .

Industrial Production Methods

Industrial production methods for lactosylsphingosine are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: This reaction can affect the double bonds in the sphingosine backbone.

    Substitution: This reaction can involve the replacement of functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild to moderate conditions to preserve the integrity of the sphingosine backbone.

Major Products Formed

The major products formed from these reactions include various derivatives of lactosylsphingosine with modified functional groups, which can be used for further biochemical studies and applications.

Scientific Research Applications

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications, including:

Mechanism of Action

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects by interacting with specific molecular targets and pathways. It reduces the viability of human neutrophils through a concentration-dependent mechanism. Unlike lactosylceramide, it does not affect protein synthesis and cell proliferation in cardiomyocytes . The exact molecular targets and pathways involved are still under investigation, but it is known to be a precursor in the synthesis of lyso-ganglioside GM3 .

Comparison with Similar Compounds

Similar Compounds

    Lactosylceramide: Contains a fatty acyl group and affects protein synthesis and cell proliferation in cardiomyocytes.

    Glucosylsphingosine: Another bioactive sphingolipid with different biological effects.

    Sphingosine 1-phosphate: Involved in cell signaling and has distinct physiological roles.

Uniqueness

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its lack of a fatty acyl group, which differentiates it from lactosylceramide. This structural difference results in distinct biological effects, such as its specific impact on neutrophil viability without affecting cardiomyocytes .

Properties

CAS No.

17574-05-9

Molecular Formula

C30H57NO12

Molecular Weight

623.8 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19?,20-,21-,22-,23+,24+,25-,26-,27+,28-,29+,30+/m1/s1

InChI Key

MQKSCOKUMZMISB-CPXFYUIJSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O

Synonyms

lactosylsphingosine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.